Aurora Kinase A Inhibition Activity
N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide inhibited recombinant full-length human N-terminal GST-tagged Aurora kinase A (residues 1–403) expressed in a baculovirus system with an IC50 of 42 µM (4.20 × 10^4 nM) . This is the only publicly available quantitative biochemical activity measurement for this compound. In contrast, its 4-pyrimidinylamino regioisomer yielded Aurora kinase A as a predicted target via SEA (Similarity Ensemble Approach) computational prediction, but no experimental IC50 is available for that isomer against this target, preventing direct potency comparison . Within the broader indole-pyrimidine chemotype, optimized kinase inhibitors such as MKP101 achieve EGFR IC50 values of 43 nM—approximately 1,000-fold more potent—demonstrating the scaffold's potential when chemically optimized . The 42 µM IC50 positions STOCK1N-78462 as a low-potency starting point suitable for hit-to-lead optimization or selectivity profiling rather than a ready-to-use probe.
| Evidence Dimension | Aurora kinase A (AURKA) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 42 µM (4.20 × 10^4 nM) |
| Comparator Or Baseline | 4-pyrimidinylamino regioisomer: predicted AURKA target via SEA computational prediction (no experimental IC50 available); MKP101 (indole-pyrimidine chemotype): EGFR IC50 = 43 nM |
| Quantified Difference | ~1,000-fold less potent than optimized indole-pyrimidine kinase inhibitors; direct regioisomer comparison unavailable due to lack of experimental data |
| Conditions | Inhibition of recombinant full-length human N-terminal GST-tagged Aurora kinase-A (aa 1–403) expressed in baculovirus expression system (BindingDB assay) |
Why This Matters
The 42 µM Aurora kinase A IC50 provides the sole experimentally validated biochemical activity benchmark for this compound, enabling researchers to assess whether this potency level is sufficient for their screening cascade or hit-finding objectives before procurement.
- [1] BindingDB. BDBM206104: IC50 = 4.20 × 10^4 nM for inhibition of recombinant human Aurora kinase-A. http://bdb8.ucsd.edu/ View Source
- [2] Manipal CDMMM. N-[2-(1H-indol-3-yl)ethyl]-4-[(pyrimidin-2-yl)amino]benzamide — Predicted Protein Targets including Aurora Kinase A (AURKA) via SEA. https://slsdb.manipal.edu/cdmmm/compound_res.php?Compound_ID=CDAMM00150 View Source
- [3] Song, J.; Yoo, J.; Kwon, A.; Kim, D.; Nguyen, H. K.; Lee, B.-Y.; Suh, W.; Min, K. H. Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit EGFR and Other Angiokinases. PLOS ONE 2015, 10 (9), e0138823. DOI: 10.1371/journal.pone.0138823. View Source
